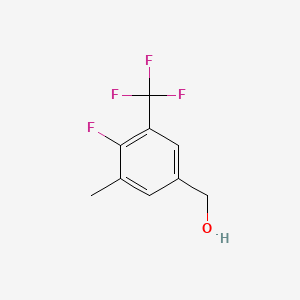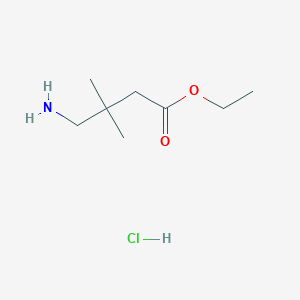![molecular formula C11H13ClO2 B1446937 [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol CAS No. 1613412-79-5](/img/structure/B1446937.png)
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol
Übersicht
Beschreibung
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol, also known as CCPM, is a highly potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). Its molecular formula is C₁₀H₁₁ClO₂ , and its molecular weight is 212.67 g/mol 1.
Molecular Structure Analysis
CCPM’s molecular structure consists of a chlorinated phenyl ring with a cyclopropylmethoxy group attached to the aromatic carbon. The cyclopropylmethoxy moiety contributes to its unique pharmacological properties.
Chemical Reactions Analysis
CCPM undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions impact its stability, bioavailability, and pharmacokinetics.
Physical And Chemical Properties Analysis
- Melting Point : CCPM melts at a specific temperature (refer to relevant literature).
- Solubility : Investigate its solubility in different solvents.
- Boiling Point : Determine the boiling point under standard conditions.
- Density : Measure its density in a suitable medium.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity : A series of compounds including [4-(aryloxy)phenyl]cyclopropyl methanones and their reduced forms, methanols, were synthesized and evaluated for their antitubercular activity. Notably, certain compounds demonstrated significant activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations as low as 0.78 μg/mL. Additionally, one compound exhibited potent activity against multi-drug-resistant, extensively drug-resistant, and rifampicin-resistant strains of tuberculosis (Bisht et al., 2010).
High-Yield Synthesis for Anti-Mycobacterial Agents : Another study reported the high-yield and one-pot synthesis of phenyl cyclopropyl methanones, which were further reduced to respective alcohols or methylenes. These compounds displayed significant in vitro anti-tubercular activities against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations ranging from 25 to 3.125 μg/mL. The most active compounds also showed activity against multi-drug-resistant (MDR) strains (Dwivedi et al., 2005).
Photogeneration and Reactivity Studies : The photochemistry of related compounds like 4-chlorophenol and 4-chloroanisole in various solvents was studied. These studies are crucial for understanding the behavior of 4-chloro-2-(cyclopropylmethoxy)phenyl compounds under different conditions, which is important for their application in medicinal chemistry (Protti et al., 2004).
Structural Studies : The structural characteristics of similar compounds, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, have been investigated. These studies provide insights into the molecular structures and properties, which are essential for understanding the activity and potential applications of these compounds (Zabiulla et al., 2016).
Safety And Hazards
- Toxicity : Assess CCPM’s toxicity profile through animal studies and in vitro assays.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Evaluate its environmental persistence and potential ecological effects.
Zukünftige Richtungen
- Clinical Applications : Investigate CCPM’s therapeutic potential (e.g., neurological disorders, pain management).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its selectivity and efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Drug Delivery : Develop novel formulations for improved bioavailability.
Please note that the above analysis is based on existing literature, and further research may yield additional insights. For a more detailed examination, refer to relevant scientific papers 2. 🌟
Eigenschaften
IUPAC Name |
[4-chloro-2-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWTYHHHLJGVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


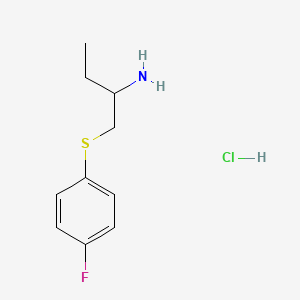
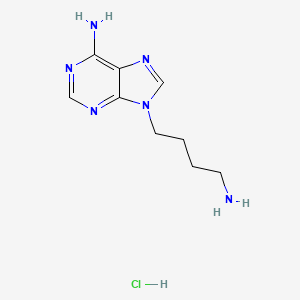
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
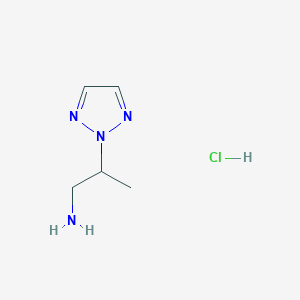
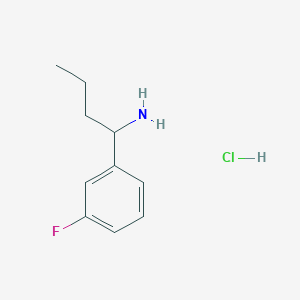
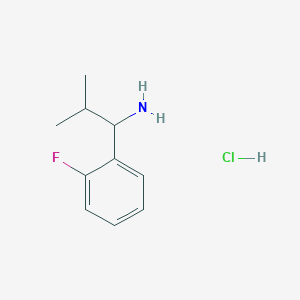
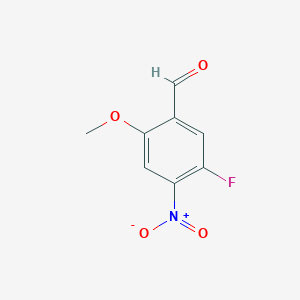
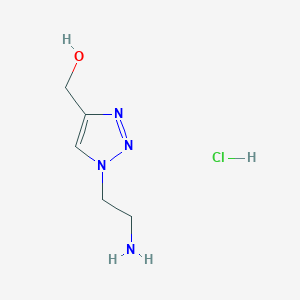
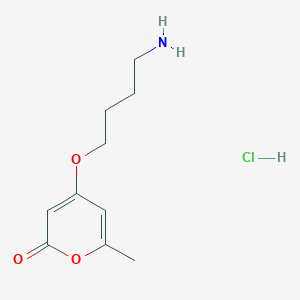
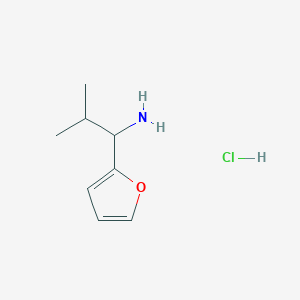
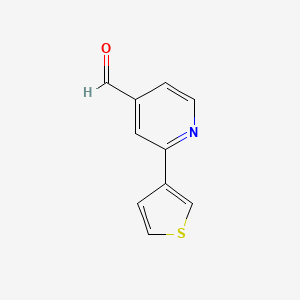
![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)
